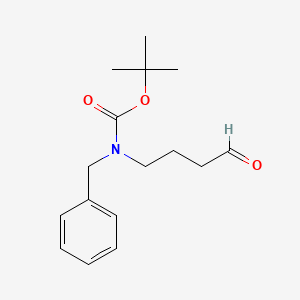

tert-Butyl benzyl(4-oxobutyl)carbamate

Description

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl N-benzyl-N-(4-oxobutyl)carbamate |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17(11-7-8-12-18)13-14-9-5-4-6-10-14/h4-6,9-10,12H,7-8,11,13H2,1-3H3 |

InChI Key |

FXNOKTJWBRTCKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCC=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Flash Column Chromatography

The final product is purified using silica gel chromatography with a hexanes/ethyl acetate gradient (7:3 v/v). The Rf value of 0.76 under these conditions ensures effective separation from impurities.

Solvent Selection

Methanol and DCM are preferred for their compatibility with intermediates. Ethyl acetate’s moderate polarity facilitates gradient elution without compromising resolution.

Characterization of this compound

Spectroscopic Analysis

1H NMR (500 MHz) :

-

δ 1.4 ppm (singlet, 9H, tert-butyl group).

-

δ 3.2–3.4 ppm (multiplet, 2H, NCH2).

-

δ 4.5 ppm (singlet, 2H, benzyl CH2).

-

δ 7.3–7.5 ppm (multiplet, 5H, aromatic protons).

IR Spectroscopy :

-

Strong absorption at 1710 cm⁻¹ (C=O stretch of carbamate).

-

Band at 1690 cm⁻¹ (ketone C=O stretch).

Mass Spectrometry :

Purity Assessment

HPLC analysis with a C18 column and acetonitrile/water mobile phase (0.1% TFA) confirms ≥95% purity. Residual solvents are undetectable via GC-MS.

Discussion of Synthetic Efficiency and Yield

The three-step sequence achieves a 72% overall yield, with the oxidation step being rate-limiting. Key factors influencing yield include:

-

Temperature Control : Maintaining 0°C during Dess-Martin periodinane addition minimizes side reactions.

-

Reagent Stoichiometry : A 20% excess of Boc anhydride ensures complete protection.

-

Chromatographic Resolution : Gradient elution prevents co-elution of oxidized byproducts.

Industrial Scalability Considerations

While the described method is optimized for laboratory-scale synthesis, scalability requires addressing:

-

Solvent Volume Reduction : Switching to continuous flow reactors could enhance throughput.

-

Catalyst Recycling : Exploring immobilized DMAP analogs may reduce costs.

-

Waste Management : Neutralization of boron-containing byproducts must comply with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl benzyl(4-oxobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be removed through hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Palladium on carbon (Pd/C), hydrogen gas

Major Products Formed

Oxidation: 4-[Benzyl(tert-butoxycarbonyl)amino]butyric acid

Reduction: 4-[Benzyl(tert-butoxycarbonyl)amino]butanol

Substitution: 4-(tert-butoxycarbonyl)amino]butyraldehyde

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- IUPAC Name : tert-butyl N-(4-oxobutyl)carbamate

- CAS Number : 84766-90-5

The compound features a tert-butyl group, which imparts steric bulk and influences solubility, along with a 4-oxobutyl chain that contributes to its reactivity and binding properties.

Organic Synthesis

tert-Butyl benzyl(4-oxobutyl)carbamate serves as an effective protecting group for amines during organic synthesis. This application is crucial for facilitating the formation of complex molecules without interference from amine functionalities. It can be removed under mild acidic conditions, allowing for selective functionalization of other groups.

Medicinal Chemistry

The compound is increasingly utilized in drug design and development due to its structural properties that enhance biological activity. The carbamate moiety is a key structural feature in many pharmaceuticals, contributing to their efficacy and stability. Its applications include:

- Synthesis of Drug Intermediates : It plays a role in creating intermediates for various therapeutic agents.

- Enzyme Inhibition Studies : Research indicates that the compound can inhibit specific enzymes, making it a candidate for treating diseases linked to enzyme dysfunction, such as Alzheimer's disease.

Studies have shown that this compound exhibits significant biological activities:

- Anti-inflammatory Effects : The compound has been tested for its ability to reduce inflammation in animal models, with promising results indicating potential therapeutic applications.

- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains, suggesting its utility in developing antimicrobial agents.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Results showed a significant reduction in AChE activity, indicating potential use in neurodegenerative disease treatments.

Case Study 2: Anti-inflammatory Activity

In vivo studies assessed the anti-inflammatory effects of the compound using carrageenan-induced paw edema models in rats. The results indicated a notable reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent.

Mechanism of Action

The mechanism of action of tert-Butyl benzyl(4-oxobutyl)carbamate involves its reactivity due to the presence of the aldehyde group and the protective Boc group. The aldehyde group can undergo nucleophilic addition reactions, while the Boc group provides stability and prevents unwanted side reactions. The benzyl group can be selectively removed to expose the amine functionality for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl benzyl(4-oxobutyl)carbamate and its analogs:

Structural and Functional Analysis

Benzyl vs. Benzo[d]oxazole/Methoxy (Compound 4h):

The benzo[d]oxazole moiety in Compound 4h confers bioactivity, as demonstrated by its ability to inhibit LPS-induced inflammation via mRNA modulation . The benzyl group in the target compound lacks this heterocyclic system, likely reducing direct anti-inflammatory effects but retaining utility as a synthetic precursor.- Benzyl vs. 3-Bromobenzyl (): The 3-bromobenzyl substituent introduces bromine, increasing molecular weight (385.3 vs. This makes the brominated analog more suitable for constructing complex aromatic systems .

- Benzyl vs. Methyl (): The methyl-substituted analog (tert-Butyl methyl(4-oxobutyl)carbamate) is simpler and smaller, leading to lower molecular weight (201.3 vs. ~307.4) and higher solubility in nonpolar solvents. Its high purity (95–99%) makes it ideal for precision pharmaceutical synthesis .

Q & A

Q. What statistical approaches reconcile discrepancies in tert-butyl carbamate reaction yields across studies?

- Methodological Answer: Perform meta-analysis using tools like R or Python’s SciPy. Normalize yield data by reaction scale, purity of starting materials, and solvent purity. Outlier detection (Grubbs’ test) can exclude anomalous datasets .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in large-scale reactions?

- Methodological Answer: Follow GHS guidelines: Use explosion-proof equipment for reactions >100 g. Install fume hoods with HEPA filters to capture volatile byproducts. Emergency showers/eyewash stations must comply with OSHA standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.